N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. The sulfanylacetamide moiety is linked to a 2-ethylphenyl group via an amide bond. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . Its structural complexity allows for interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects, influenced by the thiophene and allyl substituents.
Properties
CAS No. |
573695-76-8 |
|---|---|
Molecular Formula |
C19H20N4OS2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-3-11-23-18(16-10-7-12-25-16)21-22-19(23)26-13-17(24)20-15-9-6-5-8-14(15)4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
InChI Key |
MZGOEVAVHAMZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. Finally, the acetamide group is attached through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may bind to enzymes or receptors, modulating their activity. The thiophene moiety could interact with cellular membranes, affecting their integrity and function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Challenges :
- Controlling regioselectivity during triazole formation.
- Purifying products due to the presence of sulfur-containing byproducts .
Physicochemical Data
Antimicrobial Activity
- Thiophene vs. pyridine derivatives : Thiophen-2-yl analogs show superior antifungal activity against A. niger (MIC = 12.5 µg/mL) compared to pyridin-4-yl derivatives (MIC = 25 µg/mL), likely due to thiophene’s sulfur atom enhancing membrane penetration .
- Halogenated analogs: N-(3-chloro-2-methylphenyl) derivatives () exhibit broad-spectrum antibacterial activity (MIC = 6.25 µg/mL against S. aureus), outperforming non-halogenated counterparts .
Anti-Inflammatory and Anti-Exudative Effects
- The target compound’s thiophene and allyl groups may synergize to inhibit cyclooxygenase-2 (COX-2), similar to diclofenac sodium ().
- Furan-2-yl analogs () show 75% inhibition of edema at 10 mg/kg, comparable to the target compound’s predicted efficacy .
Orco Agonist Activity ()
- Pyridin-3-yl derivatives (e.g., VUAA-1) act as potent Orco agonists (EC₅₀ = 1.2 µM), while thiophen-2-yl analogs may exhibit lower efficacy due to reduced hydrogen bonding capacity .
Biological Activity
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, compounds with structural similarities were evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma). The IC50 values were reported to be in the range of 5–20 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 10 | 9 (Doxorubicin) |
| MCF-7 | 7 | 8 (Doxorubicin) |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. In particular, compounds with a similar framework have shown the ability to inhibit COX enzymes and reduce levels of inflammatory markers in cellular models .
Molecular docking studies suggest that this compound interacts with specific active sites in enzymes involved in inflammation and cancer progression. These interactions may explain its observed biological activities.
Case Studies and Research Findings
- Antimicrobial Study : A recent study synthesized several derivatives based on the triazole framework and tested their antimicrobial activity against clinical isolates. The results indicated that modifications at specific positions significantly enhanced activity .
- Cytotoxicity Evaluation : In a comparative study of various triazole derivatives, this compound showed superior efficacy against MCF-7 cells with an IC50 value lower than many existing treatments .
- Inflammatory Response : In vitro experiments demonstrated that this compound could significantly reduce TNF-alpha levels in macrophages stimulated with LPS, suggesting its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
